molecular formula C19H14O7 B2670100 (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 859661-55-5

(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2670100
CAS RN: 859661-55-5
M. Wt: 354.314
InChI Key: LFPLQTXYFGEAIH-IDUWFGFVSA-N
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Description

The compound “(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is an organic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the molecule (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide (BDMHC) was synthesized using the Schiff base method . A single crystal of BDMHC was grown by a slow evaporation technique .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been performed using various techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan, and NBO . Density functional theory (DFT) calculations were performed at the B3LYP/6-311++G (d,p) level to understand the vibrational frequency of BDMHC at the ground state structure .


Chemical Reactions Analysis

The compound is likely to be involved in various organic synthesis reactions, often serving as an intermediate . It can be used to synthesize compounds containing a benzo[d][1,3]dioxol-5-yl structure, which are amenable to substitution reactions and catalytic reactions .


Physical And Chemical Properties Analysis

The compound is a solid with a colorless or light yellow appearance . Its chemical formula is C10H8O4, and it has a molecular weight of 192.17 g/mol .

Scientific Research Applications

Synthesis Methodologies

Research has focused on the synthesis of various derivatives through reactions that exhibit significant stereoselectivity, leading to the preferential or exclusive formation of Z isomers. For instance, new synthesis pathways for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives were explored, leveraging tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes (Gabriele et al., 2006). Another study detailed the reactions of acetylenecarboxylic acid with amines, leading to the synthesis of various compounds through hydrolysis (Iwanami et al., 1964).

Crystal Structure Analysis

Crystal structure analyses have contributed to the understanding of molecular conformations and interactions. For example, the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate was determined, revealing insights into molecular conformations and interactions (Li et al., 2015).

Luminescent Sensors

Zn(II)-based metal-organic frameworks (MOFs) derived from dicarboxylate ligand and N-donor ligands have been developed as luminescent sensors for the selective detection of picric acid, demonstrating the potential of these compounds in environmental monitoring and safety applications (Wang et al., 2019).

Antimicrobial and Antioxidant Agents

Certain benzoxazinyl pyrazolone arylidenes synthesized from these compounds have shown potent antimicrobial and antioxidant activities, highlighting their potential in developing new therapeutics (Sonia et al., 2013).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown promising applications in nonlinear optical (NLO) materials . These materials have broad applications in molecular electronics, photonics, optical computing, and optical communications .

Future Directions

The compound has potential applications in various fields, including drug synthesis, fragrances, and coatings . Its use in the synthesis of nonlinear optical (NLO) materials is particularly promising, given the increasing interest in these materials for their applications in molecular electronics, photonics, optical computing, and optical communications .

properties

IUPAC Name

methyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O7/c1-22-18(20)9-23-12-3-4-13-15(8-12)26-17(19(13)21)7-11-2-5-14-16(6-11)25-10-24-14/h2-8H,9-10H2,1H3/b17-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPLQTXYFGEAIH-IDUWFGFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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